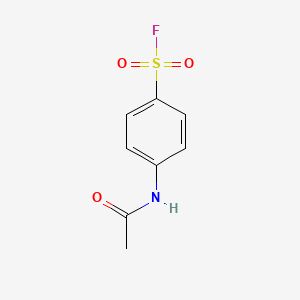

Benzenesulfonyl fluoride, 4-(acetylamino)-

描述

Contextualization within the Class of Sulfonyl Fluorides and Related Sulfur(VI) Electrophiles

Benzenesulfonyl fluoride (B91410), 4-(acetylamino)- belongs to the class of organic compounds known as sulfonyl fluorides (R-SO₂F). These compounds are distinguished by the presence of a sulfur(VI) center bonded to two oxygen atoms, a carbon atom of an organic residue, and a fluorine atom. researchgate.net Sulfonyl fluorides are recognized as a unique class of electrophiles, possessing a delicate balance of stability and reactivity. researchgate.netccspublishing.org.cn

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is remarkably strong and thermodynamically stable, rendering them resistant to hydrolysis under physiological conditions, reduction, and thermolysis. acs.orgsigmaaldrich.comnih.gov This stability contrasts sharply with their chloride counterparts, sulfonyl chlorides (R-SO₂Cl). The sulfur-chlorine (S-Cl) bond is significantly more labile and susceptible to reductive collapse. acs.orgnih.gov For instance, while 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole shows high thermal stability, its chloride analog undergoes rapid decomposition. nih.gov This inherent stability of the S-F bond means that reactions tend to occur exclusively at the sulfur center, avoiding unwanted side reactions. sigmaaldrich.com

Despite their general stability, the electrophilicity of the sulfur(VI) center can be harnessed for specific reactions. researchgate.net This reactivity can be triggered in specific environments, such as the confined binding pocket of a protein, making them valuable tools in chemical biology. ccspublishing.org.cnresearchgate.net This unique stability-reactivity profile has established sulfonyl fluorides as "privileged" electrophilic warheads for engaging with biological nucleophiles. researchgate.netrsc.org

Historical Evolution of Research on Sulfonyl Fluorides in Biological and Chemical Systems

The foundations of sulfur(VI) fluoride reactivity were largely established in Germany, but this area of research saw a significant decline in interest during the mid-20th century. acs.org For many years, sulfonyl fluorides were primarily known and utilized as serine protease inhibitors in biochemistry and molecular pharmacology. rsc.orgcalpaclab.com Their ability to covalently modify the active site serine residues of these enzymes made them useful as mechanistic probes. rsc.org

A major renaissance in sulfonyl fluoride chemistry occurred with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014. ccspublishing.org.cnnih.govnih.gov SuFEx was identified as a new generation of "click chemistry"—a set of reactions known for their reliability, high efficiency, modularity, and simple, often aqueous, reaction conditions. researchgate.netnih.govjk-sci.com The SuFEx process involves the reliable exchange of the fluoride on a sulfur(VI) hub with nucleophiles like phenols, amines, and others to form stable sulfonate, sulfonamide, or other sulfur-linked products. nih.govjk-sci.comresearchgate.net

This development has dramatically expanded the application of sulfonyl fluorides beyond their traditional role. They are now central to modular synthesis, materials science, and, most notably, drug discovery and chemical biology. researchgate.netnih.govresearchgate.net The SuFEx reaction is metal-free, a significant advantage for biological applications where metal catalysts can be problematic. ccspublishing.org.cn This renewed focus has led to the development of numerous new synthetic methods for preparing sulfonyl fluorides from a variety of starting materials, including sulfonic acids, thiols, and aryl halides. ccspublishing.org.cnnih.gov

Rationale for Academic Investigation of Benzenesulfonyl Fluoride, 4-(acetylamino)- and its Analogues

The academic and industrial interest in Benzenesulfonyl fluoride, 4-(acetylamino)- and its analogues stems from their utility as building blocks and chemical probes, leveraging the unique properties of the sulfonyl fluoride group. enamine.net

As a Building Block in SuFEx Chemistry: The compound serves as a readily available "SuFExable" hub. nih.gov The acetylamino group provides a point for further functionalization or can modulate the electronic properties of the benzene (B151609) ring, thereby tuning the reactivity of the sulfonyl fluoride group. researchgate.netnih.gov Its precursor, 4-acetamidobenzenesulfonyl chloride, is a common intermediate used in the synthesis of sulfa drugs, highlighting the importance of this substitution pattern in medicinal chemistry. chemspider.comfishersci.finih.gov

As a Covalent Chemical Probe: Sulfonyl fluorides have emerged as powerful "warheads" for covalent inhibitors and activity-based probes in chemical biology. acs.orgrsc.org Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid side chains, including serine, threonine, lysine (B10760008), tyrosine, and histidine, depending on the specific protein environment. acs.orgrsc.orgenamine.net This allows researchers to target proteins that lack a suitably positioned cysteine, significantly expanding the "ligandable" proteome. acs.orgnih.gov Studying analogues of Benzenesulfonyl fluoride, 4-(acetylamino)- with different substituents (e.g., electron-donating or electron-withdrawing groups) allows for a systematic exploration of how steric and electronic factors influence reactivity and stability. acs.orgresearchgate.netnih.gov This knowledge is crucial for the rational design of selective covalent inhibitors. For example, studies have shown that the reactivity of arylsulfonyl fluorides towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the warhead. researchgate.net

In Fragment-Based Ligand Discovery: The sulfonyl fluoride moiety is being incorporated into fragment libraries for screening against protein targets. nih.govnih.govresearchgate.net A reactive fragment like Benzenesulfonyl fluoride, 4-(acetylamino)- can covalently bind to a protein, enabling the facile identification of hits and their binding sites using mass spectrometry. nih.gov This approach offers an efficient path to discovering novel ligands, even for challenging targets that lack deep binding pockets. acs.orgnih.gov The development of probes like EM12-SF, which covalently targets a histidine residue in the cereblon E3 ligase, showcases the power of this strategy in advancing drug discovery. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-acetamidobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQHLUBMODFETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059818 | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-20-4 | |

| Record name | p-Acetamidobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilyl fluoride, N-acetyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-acetamidobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of Benzenesulfonyl Fluoride, 4 Acetylamino and Its Derivatives

Advanced Synthetic Strategies for Aryl Sulfonyl Fluorides

The development of novel synthetic methods has provided diverse pathways to aryl sulfonyl fluorides, moving beyond traditional preparations and offering greater functional group tolerance and milder reaction conditions. These strategies are crucial for accessing complex molecules like 4-(acetylamino)benzenesulfonyl fluoride (B91410).

Deoxyfluorination of Sulfonate Salts

Direct deoxyfluorination of sulfonic acids and their corresponding salts represents a straightforward approach to sulfonyl fluorides. Traditional methods often require harsh conditions or multi-step procedures involving the conversion to a sulfonyl chloride intermediate. nih.gov However, recent advancements have introduced milder and more direct reagents.

One effective strategy involves the use of thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts into sulfonyl fluorides, achieving high yields (90–99%) in as little as one hour. rsc.orgrsc.org A complementary method employs the bench-stable solid reagent, Xtalfluor-E®, which facilitates the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under milder conditions, with yields ranging from 41–94%. nih.govrsc.orgrsc.orgresearchgate.net These methods provide a direct, single-step conversion from readily available sulfonate precursors. nih.gov A one-pot, two-step procedure has also been developed using cyanuric chloride to generate the sulfonyl chloride in situ, followed by halogen exchange with potassium bifluoride (KHF₂). mdpi.com

Table 1: Comparison of Deoxyfluorination Reagents for Sulfonic Acids/Salts

| Reagent | Precursor | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Thionyl fluoride (SOF₂) | Sulfonic Acid Sodium Salt | DMF, 130°C, 1 hr | 90–99% | rsc.orgrsc.org |

| Xtalfluor-E® | Sulfonic Acid / Salt | Acetonitrile (B52724), RT | 41–94% | nih.govrsc.org |

| Cyanuric Chloride / KHF₂ | Sulfonic Acid / Salt | Acetonitrile, 60°C then RT | Moderate to Good | mdpi.com |

Metalation Approaches via Aryl Halides and Boronic Acids

Metal-catalyzed reactions offer powerful tools for forming the C-SO₂F bond from aryl halides and boronic acids.

From Aryl Halides: A one-pot, palladium-catalyzed procedure can convert aryl iodides and bromides into aryl sulfonyl fluorides. mdpi.com This method typically involves the reaction of the aryl halide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfinate intermediate. mdpi.com This intermediate is then treated with an electrophilic fluorine source like Selectfluor to yield the final sulfonyl fluoride. mdpi.comresearchgate.netresearchgate.net This approach is noted for its good to excellent yields across a range of electronically and sterically diverse substrates. mdpi.comresearchgate.net

From Aryl Boronic Acids: Aryl boronic acids are versatile starting materials for the synthesis of sulfonyl fluorides. A recently developed method utilizes a bismuth(III) catalyst with a bis-aryl sulfone ligand. acs.org The reaction proceeds by converting the aryl boronic acid to a triarylbismuth complex, which then undergoes insertion of sulfur dioxide. acs.org Subsequent oxidation with a fluorine source like Selectfluor affords the aryl sulfonyl fluoride in excellent yields. acs.orgorganic-chemistry.org This catalytic protocol demonstrates wide functional group tolerance, accommodating both electron-rich and electron-poor aryl and heteroaryl boronic acids. acs.orgorganic-chemistry.org

Electrochemical Synthesis from Thiols, Disulfides, and Sulfinates

Electrochemical methods provide a mild and environmentally benign alternative for synthesizing sulfonyl fluorides, often avoiding the need for stoichiometric chemical oxidants. acs.org

A notable electrochemical approach allows for the direct conversion of thiols and disulfides into the corresponding sulfonyl fluorides. mdpi.comacs.orgnih.gov The reaction is typically performed in an undivided cell with graphite (B72142) and stainless-steel electrodes, using potassium fluoride (KF) as both the fluoride source and the supporting electrolyte. mdpi.comacs.org This method displays a broad substrate scope, applicable to various alkyl, aryl, and heteroaryl thiols or disulfides under mild conditions. researchgate.netacs.orgnih.gov The proposed mechanism involves the oxidation of thiols to disulfides, followed by further oxidation steps to form the sulfonyl fluoride. mdpi.com

In addition to thiols, electrochemical strategies have been successfully applied to other precursors, including aryl sulfonyl hydrazides and sodium aryl sulfinates, demonstrating the versatility of this approach. mdpi.comresearchgate.net

Photochemical Routes Utilizing Aryl Diazonium Salts and Alkenes

Visible-light photocatalysis has emerged as a powerful strategy for generating aryl radicals under mild conditions, enabling the synthesis of aryl sulfonyl fluorides from readily accessible precursors.

A common method involves the photocatalytic conversion of aryl diazonium salts. nih.govelsevierpure.comnih.gov These salts, easily prepared from anilines, react with a sulfur dioxide source (e.g., DABSO) and a fluorine source in the presence of a photosensitizer, such as [Ru(bpy)₃]²⁺, under visible light irradiation. researchgate.netnih.gov This transformation proceeds via a single electron transfer pathway and is effective for a wide range of functionalized diazonium salts. nih.gov Metal-free versions of this reaction have also been developed using organo-photoredox catalysts. researchgate.netnih.gov These photochemical methods are valued for their mild conditions and broad functional group tolerance. researchgate.netnih.govnih.gov

Table 2: Typical Components for Photocatalytic Synthesis from Aryl Diazonium Salts

| Component | Example | Role | Reference |

|---|---|---|---|

| Precursor | Aryl Diazonium Tetrafluoroborate | Aryl Radical Source | researchgate.netnih.gov |

| SO₂ Source | DABSO | Sulfonyl Group Donor | researchgate.netnih.gov |

| Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) | Fluorinating Agent | researchgate.net |

| Photocatalyst | [Ru(bpy)₃]Cl₂ or Organic Dye | Light-induced Electron Transfer | researchgate.netnih.govnih.gov |

Conversion from Sulfonyl Chlorides and Related Halides

The most traditional and widely used method for synthesizing aryl sulfonyl fluorides is through halogen exchange (halex) from the corresponding aryl sulfonyl chlorides. mdpi.com This nucleophilic substitution reaction is typically achieved by treating the sulfonyl chloride with an alkali metal fluoride, such as potassium fluoride (KF). google.comcas.cn

The reaction can be performed in an aprotic polar solvent like acetonitrile or sulfolane. mdpi.comgoogle.com To improve efficiency, especially with less reactive substrates, a phase-transfer catalyst like 18-crown-6 (B118740) may be employed to enhance the solubility and reactivity of the fluoride salt. mdpi.comgoogle.com This method is highly effective for a broad range of sulfonyl chlorides, including 4-(acetylamino)benzenesulfonyl chloride, providing a direct and high-yielding route to the desired sulfonyl fluoride. mdpi.com

Sulfonyl Fluoride Exchange (SuFEx) Chemistry in Synthetic Transformations

Introduced in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has been recognized as a next-generation "click chemistry" reaction. nih.govsigmaaldrich.com It relies on the unique combination of stability and latent reactivity of the sulfonyl fluoride (R-SO₂F) group. mdpi.comsigmaaldrich.com While the S-F bond is exceptionally strong and generally inert under physiological conditions, its reactivity can be "unlocked" or catalyzed, allowing it to connect with nucleophiles like amines and phenols to form robust sulfonamide and sulfate (B86663) linkages, respectively. nih.govnih.gov

The compound 4-(acetylamino)benzenesulfonyl fluoride is an example of a SuFExable building block. sigmaaldrich.com The sulfonyl fluoride motif serves as a reliable connector or "hub" for assembling complex molecular structures. sigmaaldrich.comsigmaaldrich.com This modular approach is highly valued in drug discovery, chemical biology, and materials science for its efficiency and high yields. sigmaaldrich.comnih.gov SuFEx reactions are characterized by their simplicity, high selectivity, and compatibility with aqueous environments. sigmaaldrich.com The stability of sulfonyl fluorides to thermolysis and reduction, combined with their chemoselective reaction at the sulfur center, makes them superior to other sulfonyl halides for click chemistry applications. sigmaaldrich.com This has led to the development of focused compound libraries for screening and the discovery of novel covalent inhibitors for biological targets. nih.govnih.gov

Reactivity with Nucleophilic Moieties (e.g., Amines, Phenols)

The sulfonyl fluoride group in 4-(acetylamino)benzenesulfonyl fluoride is a key functional handle for SuFEx reactions, enabling the formation of stable sulfonamide and sulfonate ester linkages through reactions with amines and phenols, respectively. These transformations are foundational for creating diverse molecular architectures.

The reaction with amines proceeds to form N-substituted sulfonamides. While sulfonyl fluorides are generally stable, their reactivity can be unleashed under specific catalytic conditions to react with a broad range of amines, including primary and secondary alkyl and aryl amines. researchgate.netnih.gov The reaction with phenols or their corresponding phenolates yields sulfonate esters. youtube.com The SuFEx reaction is noted for its high efficiency and the stability of the resulting S-O bond. youtube.com

The general scheme for these reactions is as follows:

Reaction with Amines: 4-(CH₃CONH)C₆H₄SO₂F + R¹R²NH → 4-(CH₃CONH)C₆H₄SO₂NR¹R² + HF

Reaction with Phenols: 4-(CH₃CONH)C₆H₄SO₂F + ArOH → 4-(CH₃CONH)C₆H₄SO₂OAr + HF

The reactivity of the sulfonyl fluoride is significantly influenced by the reaction conditions, including the choice of catalyst and solvent.

Chemo- and Regioselectivity Considerations in SuFEx Reactions

A hallmark of SuFEx chemistry is its remarkable chemoselectivity, allowing the sulfonyl fluoride to react preferentially in the presence of other functional groups. nih.gov When a molecule contains multiple nucleophilic sites, such as in aminophenols, the selectivity of the SuFEx reaction with 4-(acetylamino)benzenesulfonyl fluoride becomes a critical consideration.

In reactions with aminophenols, the outcome can often be directed towards either N-sulfonylation or O-sulfonylation by tuning the reaction conditions. Generally, the more nucleophilic amino group is expected to react preferentially over the hydroxyl group. However, factors such as the steric environment, the pKa of the nucleophiles, and the catalytic system employed can influence the final product distribution. For instance, in protein bioconjugation, selective reaction with tyrosine residues (phenolic hydroxyl group) over other nucleophilic amino acid side chains has been achieved. nih.gov

Furthermore, in molecules containing multiple amine or phenol (B47542) groups, regioselectivity is a key aspect. The reaction will typically favor the most nucleophilic and sterically accessible site. The inherent electronic properties of the nucleophile, as well as the strategic use of protecting groups, can be employed to control the regiochemical outcome of the sulfonylation reaction.

Catalytic Aspects of SuFEx Transformations

The activation of the stable S-F bond in 4-(acetylamino)benzenesulfonyl fluoride for reaction with nucleophiles typically requires a catalyst. A variety of catalytic systems have been developed to facilitate these SuFEx transformations, broadening their applicability and improving reaction efficiency.

Organocatalysts: Non-metallic catalysts are highly favored in SuFEx chemistry due to their mild reaction conditions and compatibility with a wide range of functional groups. Notable examples include:

1-Hydroxybenzotriazole (HOBt): HOBt has been identified as an efficient nucleophilic catalyst for the amidation of sulfonyl fluorides. researchgate.netnih.gov It is believed to activate the S(VI)-F bond, facilitating the attack of the amine nucleophile. researchgate.net

Organic Bases: Strong organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases (e.g., BEMP) can effectively catalyze SuFEx reactions, particularly with phenol nucleophiles. chemrxiv.org

N-Heterocyclic Carbenes (NHCs): NHCs have also been reported as effective catalysts for the reaction of sulfonyl fluorides with alcohols and amines.

Metal-Based Catalysts: Lewis acidic metal salts have also been employed to activate sulfonyl fluorides.

Calcium(II) triflimide [Ca(NTf₂)₂]: This Lewis acid has been shown to be an effective catalyst for the synthesis of sulfonamides from sulfonyl fluorides and amines. chemrxiv.org

The choice of catalyst is crucial and can significantly impact the reaction rate, yield, and even the chemo- and regioselectivity of the transformation.

Below is a table summarizing catalytic systems used in the sulfonylation of amines with sulfonyl fluorides, which are applicable to 4-(acetylamino)benzenesulfonyl fluoride.

| Catalyst System | Nucleophile | Solvent | Temperature | Yield Range | Reference |

| HOBt (1 mol%), DIPEA, TMDS | Amines | DMSO | 25 °C | High | researchgate.netpolympart.com |

| Ca(NTf₂)₂, DABCO | Amines | - | Room Temp. | Good | chemrxiv.org |

| BEMP | Silylated Phenols | - | - | High | chemrxiv.org |

| Bifluoride Salts | Aryl Silyl Ethers | NMP | ~120 °C | High | nih.gov |

Functional Group Interconversions and Derivatization at the Acetylamino Moiety and Aromatic Ring

Beyond the versatile reactivity of the sulfonyl fluoride group, the 4-(acetylamino)benzenesulfonyl fluoride molecule offers other sites for chemical modification, namely the acetylamino group and the aromatic ring. These transformations allow for further diversification of the molecular scaffold.

Reactions at the Acetylamino Moiety: The acetylamino group can undergo various transformations. A key reaction is its hydrolysis to the corresponding primary amine, 4-aminobenzenesulfonyl fluoride. This deprotection is typically achieved under acidic or basic conditions. For instance, heating with dilute hydrochloric acid can effectively remove the acetyl group. nih.gov This transformation is particularly useful as the resulting primary amine can then be subjected to a variety of other reactions, such as diazotization or further acylation.

Reactions on the Aromatic Ring: The aromatic ring of 4-(acetylamino)benzenesulfonyl fluoride is activated towards electrophilic aromatic substitution by the electron-donating acetylamino group, which is an ortho-, para-director. Since the para position is already occupied by the sulfonyl fluoride group, electrophilic substitution is directed to the positions ortho to the acetylamino group (i.e., positions 3 and 5).

Halogenation: The bromination of acetanilide (B955), a closely related compound, typically occurs at the para position. However, in 4-(acetylamino)benzenesulfonyl fluoride, the para position is blocked, so halogenation would be expected at the ortho positions. Palladium-catalyzed C-H functionalization/halogenation offers a modern approach to regioselectively introduce halogens onto acetanilide derivatives. polympart.com

Nitration: The nitration of acetanilide is a classic example of electrophilic aromatic substitution, yielding primarily the p-nitroacetanilide. researchgate.net For 4-(acetylamino)benzenesulfonyl fluoride, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 3-position. researchgate.net The strong activating and directing effect of the acetylamino group would govern the regiochemical outcome.

These derivatization strategies significantly expand the chemical space accessible from 4-(acetylamino)benzenesulfonyl fluoride, enabling the synthesis of a wide range of complex and functionally diverse molecules.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Covalent Modification of Biomolecules

The sulfonyl fluoride (B91410) (SF) moiety is recognized as a "privileged" electrophilic warhead in chemical biology. nih.gov It possesses a favorable balance of reactivity and aqueous stability, allowing it to form covalent bonds with various nucleophilic residues within proteins. nih.govresearchgate.net This capability is central to its function as a tool for probing protein function and as an irreversible inhibitor. nih.gov

Specificity and Promiscuity towards Nucleophilic Amino Acid Residues (Serine, Threonine, Cysteine, Tyrosine, Lysine (B10760008), Histidine)

The sulfonyl fluoride warhead is known for its ability to react with a broad range of nucleophilic amino acid side chains, a characteristic that sets it apart from more targeted electrophiles like acrylamides, which primarily react with cysteine. nih.gov The reactivity of the SF group extends to serine, threonine, tyrosine, lysine, cysteine, and histidine residues located in specific, reactive microenvironments within a protein's structure. nih.govnih.gov

The formation of a covalent bond is highly dependent on the "context" of the amino acid residue. nih.gov For a reaction to occur, the target residue's nucleophilicity is often enhanced by the surrounding protein environment, which can lower the pKa of its side chain. nih.gov For example, a lysine residue, which is typically protonated and non-nucleophilic at physiological pH, can be rendered reactive if its local environment depresses its pKa. nih.gov

Studies on various sulfonyl fluoride-containing molecules have demonstrated this reactivity profile:

Serine and Threonine: The reaction with the hydroxyl group of serine is the classical mechanism for the inhibition of serine proteases. nih.gov

Tyrosine and Lysine: Stable covalent adducts are readily formed with the nucleophilic side chains of tyrosine and lysine. rsc.orgresearchgate.net The reactivity of arylsulfonyl fluorides towards these residues can be predictably modulated by altering the electronic properties of the aryl ring. rsc.orgresearchgate.net

Cysteine: While sulfonyl fluorides can react rapidly with cysteine, the resulting thioester-like adduct has been found to be unstable, making them generally unsuitable for durable, irreversible inhibition of cysteine-containing proteins. rsc.orgresearchgate.net

Histidine: The imidazole (B134444) side chain of histidine has also been identified as a target for covalent modification by sulfonyl fluorides. nih.gov

This promiscuity allows sulfonyl fluoride probes to be used in "beyond-cysteine" covalent targeting strategies, expanding the scope of proteins that can be studied or inhibited. researchgate.net

Kinetics of Covalent Adduct Formation and Irreversible Binding

The interaction between a sulfonyl fluoride-containing molecule and its target protein typically follows a two-step mechanism, often referred to as "kinetic stabilization." Initially, the molecule binds non-covalently to a specific site on the protein. This is followed by the formation of an irreversible covalent bond between the electrophilic sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid residue. nih.gov

Binding Affinity: The initial non-covalent binding positions the reactive warhead optimally for the subsequent covalent reaction. Higher affinity can lead to a faster rate of covalent modification. nih.gov

Warhead Reactivity: The electronic properties of the arylsulfonyl fluoride group influence its intrinsic reactivity. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, accelerating the reaction. rsc.orgresearchgate.net

Hydrolytic Stability: A key kinetic consideration is the stability of the sulfonyl fluoride group in aqueous solution. A warhead that is too reactive will hydrolyze before it can react with its protein target. Therefore, a balance must be struck between reactivity and stability for effective protein modification. nih.govrsc.orgresearchgate.net

The formation of the covalent bond renders the interaction irreversible, meaning the inhibitor does not dissociate from the enzyme, leading to a permanent loss of function. nih.gov

Enzyme Inhibition Mechanisms

Based on its structure, 4-(acetylamino)benzenesulfonyl fluoride is predicted to function as an irreversible enzyme inhibitor, primarily targeting serine proteases.

Inhibition of Serine Proteases (e.g., Subtilisin Kexin Isozyme-1 (SKI-1), Site-1-Protease (S1P), Transmembrane Protease Serine 2 (TMPRSS2), Choline Esterases)

Aryl sulfonyl fluorides are classic irreversible inhibitors of serine proteases. nih.gov While specific inhibition data for 4-(acetylamino)benzenesulfonyl fluoride against enzymes like SKI-1/S1P, TMPRSS2, or cholinesterases are not documented in the searched literature, the general mechanism is well-established through studies of analogous compounds such as AEBSF and Phenylmethylsulfonyl fluoride (PMSF). nih.gov These compounds are widely used to prevent protein degradation by such proteases during cell lysis. nih.gov The inhibition of these enzyme classes by sulfonyl fluorides is a critical area of research. For instance, inhibiting Site-1-Protease (S1P) is a strategy used in cholesterol regulation studies, and targeting TMPRSS2 has been explored for antiviral therapies.

The inhibitory process begins with the reversible, competitive binding of the inhibitor to the active site of the enzyme. The inhibitor molecule structurally mimics the enzyme's natural substrate, allowing it to fit into the active site. This initial binding is a prerequisite for the subsequent irreversible modification. The inhibitor and the natural substrate compete for the same binding site, a hallmark of competitive inhibition. However, unlike a true competitive inhibitor, this initial binding is followed by a chemical reaction that permanently blocks the enzyme.

The key to the irreversible inhibition of serine proteases by sulfonyl fluorides is the covalent modification of the catalytic serine residue within the enzyme's active site. nih.gov In a serine protease, the catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate) works to deprotonate the serine hydroxyl group, turning it into a potent nucleophile.

This activated serine alkoxide attacks the electrophilic sulfur atom of the sulfonyl fluoride. A stable sulfonyl-enzyme ester bond is formed, and the fluoride ion is released as the leaving group. nih.gov This sulfonylation of the active site serine physically blocks the entry of substrate and chemically incapacitates the catalytic machinery of the enzyme, leading to its permanent inactivation. nih.gov

Inhibition of Other Enzyme Classes (e.g., Phospholipase D)

While sulfonyl fluorides are widely recognized as inhibitors of serine proteases, their reactivity extends to other enzyme classes. A notable example is the inhibition of phospholipases. Research on compounds structurally related to 4-(acetylamino)benzenesulfonyl fluoride has demonstrated this broader inhibitory profile. For instance, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), an electrophilic compound, has been identified as an inhibitor of both basal and stimulated Phospholipase D (PLD) activity, with an IC50 of 75 μM. nih.gov The inhibitory mechanism is thought to involve the covalent modification of the enzyme. nih.gov The presence of the sulfonyl fluoride group is crucial for this inhibitory action. nih.gov

Furthermore, studies on other lipolytic enzymes have shown that sulfonyl fluorides can be effective inhibitors. Palmityl sulfonyl fluoride, for example, induces the dimerization of the outer membrane phospholipase A (OMPLA) by covalently modifying the active site serine residues. nih.gov This modification, facilitated by hydrophobic interactions from the inhibitor's lipid chain, stabilizes the enzyme's dimeric interface, which is linked to its activation state. nih.gov These findings underscore that the sulfonyl fluoride moiety is a versatile warhead capable of targeting enzymes beyond the classical serine proteases, including the phospholipase D family. nih.govnih.gov

Modulation of Histone Deacetylase (HDAC) Activity by Related Benzamide (B126) Analogues

A significant area of research has focused on the biological activity of benzamide analogues, which share structural similarities with the acetylamino-benzenesulfonyl portion of 4-(acetylamino)benzenesulfonyl fluoride. These benzamide derivatives have emerged as a notable class of Histone Deacetylase (HDAC) inhibitors. aacrjournals.orgacs.orgresearchgate.net HDACs are critical enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.netresearchgate.net

The compound CI-994, also known as N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], serves as a key example. It functions as an HDAC inhibitor, causing hyperacetylation of histones within cells. aacrjournals.org In vitro assays have confirmed that CI-994 inhibits HDAC-1 in a concentration-dependent manner, with an IC50 value of approximately 100 μM. aacrjournals.org Structure-activity relationship (SAR) studies on various benzamide derivatives have revealed that a 2'-amino or hydroxy group on the benzanilide (B160483) moiety is essential for their HDAC inhibitory activity. acs.org The development of these benzamide-based HDAC inhibitors, some with pyridyl cap groups, has shown promise, particularly as latency-reversing agents for HIV-1. nih.gov

| Compound | Target | Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| CI-994 (N-acetyldinaline) | HDAC-1 | ~100 μM | 4-(acetylamino)-N-(2-amino-phenyl) benzamide structure |

| MS-275 | Histone Deacetylase | 4.8 μM | Benzamide derivative |

| Benzamide Derivatives (General) | Histone Deacetylase | 2-50 μM | 2'-amino or 2'-hydroxy group on benzanilide moiety |

Structure-Mechanism Relationships at the Molecular Level

The reactivity of the sulfonyl fluoride warhead is not uniform across all protein targets but is intricately governed by the specific molecular context of the enzyme's active site. nih.gov

The local microenvironment within a protein's binding site plays a critical role in determining the reactivity of amino acid residues toward sulfonyl fluoride probes. nih.gov The electrophilicity of the sulfonyl fluoride itself is modulated by this environment. For example, in studies using alkyne-tagged sulfonyl fluoride inhibitors, a nearby lysine residue in the binding site remained unreactive, suggesting that the protein's microenvironment dictates which residues are susceptible to modification. nih.gov Factors such as the hydrophobicity and steric properties of the binding pocket can influence the positioning and reactivity of the inhibitor. nih.govnih.gov This context-specific reactivity allows sulfonyl fluorides to act as privileged warheads, targeting not just highly reactive serines but also specific threonine, lysine, tyrosine, and histidine residues depending on the unique environment of the active site. nih.govrsc.org

Hydrogen bonding is a key mechanistic feature in the interaction between sulfonyl fluorides and their target enzymes. These interactions are crucial for the proper positioning of the inhibitor and for activating the sulfur-fluorine (S-F) bond for nucleophilic attack. nih.govacs.org Molecular docking studies of dienylsulphonyl fluorides with butyrylcholinesterase revealed that the sulfonyl fluoride moiety can act as a hydrogen bond acceptor, forming hydrogen bonds with residues such as Gly345 and Ser347. nih.gov Recent studies on the synthesis of chiral sulfonimidoyl fluorides highlight that robust hydrogen-bonding networks are essential for stereocontrol during the formation of the S-F bond. acs.org Hydrogen bonds are directional and versatile, providing the range of strengths necessary for molecular recognition and for stabilizing the transition state of the covalent modification reaction. nih.gov The sulfur atom itself, though a poor hydrogen bond acceptor, can participate in these networks, which are critical for the biological function of many proteins. nih.govresearchgate.netresearchgate.net

Cellular and Physiological Effects beyond Direct Enzyme Inhibition

The biological activities of compounds containing the benzenesulfonyl fluoride scaffold can extend beyond the direct inhibition of a single enzyme, leading to broader cellular and physiological consequences. A related compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), has demonstrated significant physiological effects in vivo. nih.gov

Specifically, AEBSF was shown to dose-dependently inhibit the opening of the blood-brain barrier induced by tumor-necrosis-factor-alpha (TNF-α) in newborn pigs. nih.gov This effect suggests an ability to attenuate vasogenic brain edema, a complex physiological process involving more than simple enzyme inhibition. nih.gov Furthermore, other research into novel dienylsulphonyl fluoride compounds has revealed neuroprotective properties and an anti-amyloidogenic profile, indicating a potential to recover cognitive dysfunction induced by amyloid-beta peptides. nih.gov These compounds have also been shown to be cell-permeable, allowing them to interact with their intended intracellular targets. nih.gov These findings highlight that the cellular and physiological outcomes of treatment with such compounds can be multifaceted, involving the modulation of complex signaling pathways and cellular structures.

| Compound | Observed Effect | System/Model | Reference |

|---|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Attenuated TNF-α-induced blood-brain barrier opening | Newborn pigs | nih.gov |

| AEBSF | Attenuated vasogenic brain edema formation | Newborn pigs | nih.gov |

| Dienylsulphonyl fluoride (Compound A10) | Neuroprotection and anti-amyloidogenic profile | In vivo models of Alzheimer's disease | nih.gov |

Interference with Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a complex and dynamic assembly of proteins and other macromolecules, such as collagens and proteoglycans, that provides structural scaffolding for cells and plays an active role in regulating cellular functions. nih.govmdpi.com The constant remodeling of the ECM is vital for normal physiological processes like tissue repair and development. mdpi.combiorxiv.org This remodeling is achieved through a delicate balance between the production of new matrix components and the enzymatic degradation of old ones by proteases. nih.gov

Compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) interfere with ECM remodeling through their established role as inhibitors of serine proteases. nih.gov Serine proteases such as plasmin and kallikreins are instrumental in the breakdown of ECM proteins. nih.gov By irreversibly blocking the action of these enzymes, AEBSF can prevent the degradation of the matrix. This mechanism is significant in pathologies marked by excessive protease activity and ECM breakdown. biorxiv.org Furthermore, the proteolytic degradation of the ECM releases bioactive fragments called matricryptins, which can themselves regulate cellular activities including inflammation and fibrosis. nih.gov Thus, the inhibition of proteases by benzenesulfonyl fluorides is a key mechanism for intervening in the complex process of ECM remodeling.

Modulation of Allergic Inflammation and Regulatory T Cells

Scientific investigations have revealed that 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is capable of significantly modulating immune responses, especially within the framework of allergic inflammation. nih.gov Allergic conditions often arise from an imbalanced immune state, characterized by hyperactive effector T cells and inadequate suppression by regulatory T cells (Tregs). nih.govmdpi.com Tregs are a specialized subpopulation of T cells that are critical for maintaining self-tolerance and dampening excessive immune responses to allergens. nih.gov

In a murine model of allergic rhinitis triggered by house dust mites, treatment with AEBSF was shown to markedly decrease allergic airway inflammation. nih.gov This effect was observed with both preventative and therapeutic administration. nih.gov The underlying mechanism appears to be twofold: AEBSF directly inhibits inflammatory serine proteases and also promotes the induction of Tregs. nih.gov These regulatory cells are defined by their expression of the transcription factor Forkhead box P3 (FOXP3), which is essential for their suppressive capabilities. nih.govnih.gov The study noted that AEBSF administration led to an increase in this vital population of immune-suppressing cells, suggesting a dual-pronged approach to mitigating allergic reactions. nih.gov

Table 1: Effects of AEBSF on Allergic Inflammation in a Murine Model

| Parameter | Effect of AEBSF Treatment | Source |

| Proteolytic Activity | Significantly reduced in nasal lavage fluid | nih.gov |

| Allergic Symptoms | Significantly reduced | nih.gov |

| Regulatory T cells (Tregs) | Induced an increase in population | nih.gov |

Attenuation of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a critical, highly regulated interface composed of specialized endothelial cells that safeguards the central nervous system (CNS) from potentially harmful substances and circulating inflammatory cells. mdpi.comresearchgate.net A breach in the integrity of the BBB is a hallmark of many neurological diseases. Inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) are known to compromise the BBB, increasing its permeability and leading to conditions such as vasogenic edema. nih.gov

Studies conducted in newborn pig models demonstrated that 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) can effectively counteract the TNF-α-induced increase in BBB permeability. nih.gov AEBSF was found to inhibit the passage of the small molecule sodium fluorescein (B123965) across the BBB in a dose-dependent manner throughout various regions of the brain. nih.gov A significant, albeit less potent, effect was also noted on the leakage of the larger Evan's blue-albumin complex. nih.gov This protective effect is attributed to AEBSF's capacity as a serine protease inhibitor, as these enzymes can degrade the tight junction proteins that form the seal between the BBB's endothelial cells. nih.govnih.gov By preventing this degradation, AEBSF helps maintain the barrier's structural integrity and reduces brain edema. nih.gov

Table 2: Dose-Dependent Inhibition of TNF-α-Induced BBB Permeability by AEBSF

| AEBSF Dose (mg/kg) | Effect on Sodium Fluorescein Permeability | Effect on Evan's Blue-Albumin Transport | Source |

| 2.4 - 19.2 | Dose-dependent inhibition in all five brain regions examined | Significant decrease only at 19.2 mg/kg in two regions | nih.gov |

Effects on Cell Adhesion Processes

Cell adhesion, the process by which cells attach to one another or to the extracellular matrix (ECM), is fundamental to the structure and function of tissues. This process is mediated by specific cell adhesion molecules (CAMs), including integrins. nih.gov For example, the interaction between integrins such as VLA-4 and VLA-5 on the surface of hematopoietic cells and the ECM protein fibronectin is essential for their localization and development within the bone marrow. nih.gov

The activity of serine proteases can directly impact cell adhesion by cleaving either the CAMs or their ECM ligands. As a potent serine protease inhibitor, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) can indirectly preserve these adhesive interactions. In the context of certain cancers, such as precursor-B acute lymphoblastic leukemia, the adhesion of cancer cells to fibronectin via VLA-4 and VLA-5 integrins is a key factor in their proliferation. nih.gov The proteolytic destruction of these molecular anchors would disrupt this process. By inhibiting the proteases responsible for such degradation, an inhibitor like AEBSF could stabilize the cell-matrix adhesions necessary for normal (and pathological) cellular processes.

Influence on Signal Transduction Pathways

The biological influence of 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) extends beyond its extracellular, anti-proteolytic activity to the modulation of intracellular signal transduction pathways. researchgate.netnih.gov These complex signaling networks are the primary way cells interpret external cues and execute fundamental processes like gene expression and cell survival. nih.gov

Research has shown that AEBSF can act as an activator of mitogen-activated protein kinases (MAPKs), a critical family of signaling proteins that transmit information from the cell membrane to the nucleus. researchgate.net It also influences the expression of Heme Oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory functions, through a signaling cascade involving protein kinase B (Akt) and p38 MAPK. researchgate.net Furthermore, AEBSF has been found to intervene in pathways associated with cellular stress. It effectively blocks the expression of the transcription factor CHOP, a key mediator of endoplasmic reticulum stress-induced apoptosis, which is typically triggered by the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.govsigmaaldrich.com This finding implicates AEBSF in the modulation of cellular stress responses, which are central to a wide range of diseases. nih.gov

Table 3: Influence of AEBSF on Signal Transduction Pathways

| Pathway/Molecule | Effect of AEBSF | Cellular Context | Source |

| MAPK Pathway | Activation | C. elegans spermiogenesis | researchgate.net |

| PI3K/Akt Pathway | Inhibits PI3K inhibitor-induced CHOP expression | Mouse cultured cells | nih.govsigmaaldrich.com |

| Heme Oxygenase-1 (HO-1) | Upregulates gene expression via PKB/p38 MAPK | Monocytes | researchgate.net |

Structure Activity Relationship Sar Studies and Design Principles

Rational Design of Analogues with Varied Substituents on the Phenyl Ring

The phenyl ring of 4-(acetylamino)benzenesulfonyl fluoride (B91410) serves as a versatile scaffold for introducing additional substituents to modulate its chemical properties and biological activity. Rational design strategies focus on how different functional groups, varying in position and electronic nature, can alter the molecule's interaction with its biological targets.

The precise placement of substituents on an aromatic ring is a cornerstone of medicinal chemistry, as positional isomerism can dramatically alter a compound's biological activity. nih.govnih.govresearchgate.net For benzenesulfonyl fluoride derivatives, the location of the acetylamino group (ortho, meta, or para) is predicted to have a profound impact on the molecule's efficacy. This is because the position dictates the compound's three-dimensional shape, dipole moment, and the spatial orientation of its hydrogen-bonding groups. For instance, studies on 1,4-dihydropyridine (B1200194) derivatives have shown that the position of electron-withdrawing groups on the phenyl ring directly affects receptor-binding activity. researchgate.net Similarly, research on novel oxazolidinones demonstrated that a linear attachment of a benzotriazole (B28993) pendant group resulted in greater potency compared to an angular attachment, highlighting the importance of substituent orientation. nih.gov Therefore, while 4-(acetylamino)benzenesulfonyl fluoride is the most commonly cited isomer, its ortho- and meta-counterparts would present distinct profiles to a target protein, potentially leading to significant differences in binding affinity and biological response.

The introduction of halogen atoms onto the phenyl ring is a well-established strategy for optimizing drug candidates. Fluorine, in particular, is widely used to improve metabolic stability, binding affinity, and membrane permeability. nih.govfluoridealert.org SAR studies on aryl acetamide (B32628) triazolopyridazines revealed that fluorine plays a remarkable role in enhancing potency. nih.gov In other scaffolds, such as sulfur-containing flavonoids, the antibacterial activity was shown to increase with the size of the halogen substituent, in the order of fluorine to iodine, suggesting that steric factors can be as important as electronic effects. researchgate.netnih.gov

The number and position of halogen substituents can also determine the metabolic fate and reactivity of the compound. nih.gov Adding halogens to the phenyl ring of 4-(acetylamino)benzenesulfonyl fluoride would therefore be a rational approach to modulate its properties. A fluorine atom could block a potential site of metabolism or engage in favorable interactions with a target protein, while larger halogens like chlorine or bromine could explore different steric pockets within a binding site. researchgate.netrsc.org The profound effect of fluorine substitution has been shown to dramatically increase the reactivity of certain heterocycles, a principle that could be applied to tune the electrophilicity of the sulfonyl fluoride warhead. nih.govresearchgate.net

Introducing a strong electron-withdrawing group (EWG), such as a nitro or trifluoromethyl group, would decrease the electron density of the ring and increase the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. This can enhance its reactivity towards nucleophilic residues (like serine or threonine) in a target enzyme's active site. nih.gov In the development of inhibitors for Cryptosporidium, EWGs on the aryl tail group were found to be preferred over electron-donating groups (EDGs) for optimal potency. nih.gov Conversely, adding another EDG, such as a methoxy (B1213986) group, could further increase the ring's electron density, potentially impacting ring-stacking interactions or altering the molecule's pKa. In some systems, such as galactosyl donors, EDGs have been shown to stabilize key intermediates. mdpi.com Thus, the strategic placement of EWGs or EDGs allows for the fine-tuning of the molecule's reactivity and its ability to form key binding interactions.

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For inhibitors based on the benzenesulfonyl fluoride scaffold, several key pharmacophoric features can be defined. dovepress.com

The sulfonyl fluoride group is the primary pharmacophoric element, acting as a covalent "warhead." Its ability to react with serine, threonine, or other nucleophilic residues makes it an effective irreversible inhibitor. nih.govrsc.org Studies aimed at developing lipase (B570770) inhibitors have specifically used the sulfonyl fluoride group as a key feature to target a catalytic serine residue. rjptonline.orgresearchgate.net

Other essential features include:

An Aromatic/Hydrophobic Core: The phenyl ring serves as a central scaffold that can engage in hydrophobic or π-stacking interactions within a protein's binding pocket.

Hydrogen Bond Acceptors/Donors: The acetylamino group provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). These features can form specific directional interactions that are crucial for orienting the molecule and securing it within the active site.

Anionic or Polar Site: The sulfonyl oxygens are highly polar and can act as hydrogen bond acceptors. In some pharmacophore models for related sulfonamides, an anionic site is considered essential for activity. nih.gov

A successful pharmacophore model for these compounds would map the ideal spatial relationships between the reactive sulfonyl fluoride, the hydrophobic ring, and the hydrogen-bonding elements to achieve high-affinity and selective binding. nih.gov

Development of Hybrid Molecules (e.g., Peptidyl-Sulfonyl Fluoride Conjugates) for Enhanced Potency and Selectivity

A powerful strategy to enhance the potency and selectivity of sulfonyl fluoride inhibitors is to conjugate them to molecules that confer additional binding affinity for a specific target. Peptidyl-sulfonyl fluorides are a prime example of this approach, designed to inhibit proteases like the proteasome. nih.govresearchgate.netuu.nl In this design, a peptide sequence that mimics the natural substrate of a protease is attached to the sulfonyl fluoride warhead. This peptide backbone guides the inhibitor to the correct enzyme and orients the sulfonyl fluoride for optimal reaction with the active site nucleophile, leading to highly potent and selective inhibition. rsc.orgnih.gov

Research into peptidyl-sulfonyl fluorides as proteasome inhibitors has yielded compounds with impressive potency. By varying the peptide sequence, researchers have been able to tune the selectivity for different proteasomal subunits (β1, β2, and β5). One study synthesized 24 different peptidyl-sulfonyl fluoride inhibitors, with the most potent achieving an IC₅₀ value of 7 nM, demonstrating a significant improvement over parent compounds. nih.govresearchgate.net This highlights the success of the hybrid molecule approach in transforming a reactive chemical motif into a precision-guided therapeutic agent.

Table 1: Inhibitory Potency of Selected Peptidyl-Sulfonyl Fluoride Proteasome Inhibitors

This table displays the half-maximal inhibitory concentration (IC₅₀) values for various peptidyl-sulfonyl fluoride conjugates against the β5 subunit of the yeast proteasome. Data sourced from Brouwer et al., 2012. researchgate.net

| Compound ID | Structure | IC₅₀ (β5 subunit) [nM] |

| 9 | Cbz-Leu₃-SF | 350 ± 70 |

| 11 | Cbz-Leu₄-SF | 7 ± 2 |

| 14 | Azido peptido sulfonyl fluoride | 110 ± 30 |

| 19 | IITL peptido sulfonyl fluoride | 250 ± 70 |

| 22 | Ac-Leu₄-SF | 1570 ± 340 |

Applications in Chemical Biology, Drug Discovery, and Medicinal Chemistry

Chemical Probes and Activity-Based Probes (ABPs)

As a chemical probe, 4-(acetylamino)benzenesulfonyl fluoride (B91410) is instrumental in dissecting complex biological systems. It is a cornerstone of activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes reactive probes to study enzyme function directly in native biological systems. rsc.orgresearchgate.netnih.gov

4-(acetylamino)benzenesulfonyl fluoride serves as a privileged covalent warhead for probing and mapping the binding sites of enzymes. nih.govrsc.org By reacting with functionally important amino acids within an enzyme's active site, it acts as a molecular tag. rsc.org Researchers can use this property to identify the specific residues that are critical for substrate recognition and catalysis. After the probe covalently modifies the enzyme, techniques such as mass spectrometry are used to pinpoint the exact location of the modification. nih.gov This provides a detailed map of the enzyme's active site, offering insights into its structure and function. This approach has been successfully used to create covalent inhibitors and to understand the binding modes of various hydrolases. nih.govresearchgate.net The design of the probe, including the 4-(acetylamino) group, can be tailored to enhance selectivity for specific enzyme targets. nih.gov

A major application of 4-(acetylamino)benzenesulfonyl fluoride is in target identification and validation using activity-based protein profiling (ABPP). rsc.orgnih.gov In this method, the sulfonyl fluoride probe, often appended with a reporter tag like biotin (B1667282) or a fluorescent dye via click chemistry, is introduced into a complex proteome, such as a cell lysate. nih.govnih.govnih.gov The probe selectively forms covalent bonds with active enzymes, allowing for their enrichment and identification. nih.govnih.gov This activity-dependent labeling is crucial, as it distinguishes active enzymes from their inactive or non-functional counterparts. ABPP has proven invaluable for discovering novel enzyme targets, confirming the targets of existing drugs, and profiling the activity of entire enzyme families in response to various stimuli. rsc.orgtandfonline.com

Determining whether a drug candidate successfully engages its intended target within the complex environment of a living cell is a critical step in drug discovery. tandfonline.comsemanticscholar.org Probes based on 4-(acetylamino)benzenesulfonyl fluoride are used to measure this "target occupancy" through competitive ABPP. rsc.orgnih.gov In this experimental setup, cells are first treated with an unlabeled inhibitor (the drug candidate). Subsequently, a tagged sulfonyl fluoride probe is added to the cell lysate. If the drug has bound to its target, it will block the active site, thereby preventing the tagged probe from reacting. The level of target occupancy can be quantified by measuring the decrease in signal from the tagged probe compared to an untreated control. nih.govnih.gov This provides a direct and quantitative measure of the drug's engagement with its target in a cellular context. nih.gov

Table 1: Applications of 4-(Acetylamino)benzenesulfonyl Fluoride-based Probes

| Application Area | Description | Key Techniques | References |

| Enzyme Site Mapping | Covalently modifies nucleophilic residues (e.g., Ser, Tyr, Thr) in enzyme active sites to identify key amino acids for substrate interaction and catalysis. | Mass Spectrometry, X-ray Crystallography | researchgate.net, nih.gov, nih.gov |

| Target Identification | Used in Activity-Based Protein Profiling (ABPP) to selectively label active enzymes in complex proteomes for discovery and validation. | ABPP, Click Chemistry, Proteomics | tandfonline.com, rsc.org, nih.gov |

| Target Occupancy | Employed in competitive ABPP assays to quantify the extent to which a drug binds to its intended target within living cells. | Competitive ABPP, Fluorescence Scanning | nih.gov, rsc.org, nih.gov |

Development of Covalent Inhibitors for Therapeutic Applications

The ability of the sulfonyl fluoride group to form permanent bonds with protein targets makes it an attractive "warhead" for designing targeted covalent inhibitors. rsc.orgnih.gov These inhibitors offer potential advantages over traditional non-covalent drugs, including increased potency and a longer duration of action. rsc.orgquora.com

Achieving selectivity is paramount in the design of covalent inhibitors to avoid off-target effects. A primary strategy involves designing the inhibitor's scaffold (the non-reactive part of the molecule) to have high-affinity, non-covalent interactions with the desired protein target. rsc.org This ensures that the reactive sulfonyl fluoride warhead is precisely positioned to react with a nearby nucleophile on the target protein before it can react with other proteins. Another key strategy is to tune the electrophilicity of the sulfonyl fluoride warhead. The goal is to achieve "Goldilocks reactivity"—reactive enough to covalently bind the target efficiently but stable enough to avoid indiscriminately reacting with off-target proteins or biomolecules. tandfonline.comnih.gov This balance is crucial for developing safe and effective covalent drugs.

Covalent inhibitors offer distinct therapeutic advantages for diseases driven by the hyperactivity of specific enzymes. longdom.orgmedcraveonline.com Because they form an irreversible bond, these inhibitors can permanently inactivate a target enzyme until the cell synthesizes new copies of the protein. longdom.org This can lead to a prolonged pharmacological effect and may allow for less frequent dosing. quora.com This approach is particularly valuable for inhibiting targets that have shallow binding pockets or must compete with high concentrations of endogenous substrates. rsc.org Consequently, covalent inhibitors based on scaffolds like sulfonyl fluoride are being actively explored for a range of conditions, including cancers and inflammatory diseases, where permanently shutting down a pathological enzyme's activity could provide significant therapeutic benefit. medcraveonline.comrroij.com

Table 2: Strategies for Selective Covalent Inhibition

| Strategy | Principle | Desired Outcome | References |

| Scaffold-Guided Targeting | The non-reactive body of the inhibitor binds with high affinity and specificity to the target protein's surface. | Positions the reactive warhead for a specific reaction, increasing on-target labeling and minimizing off-target effects. | rsc.org |

| Reactivity Tuning | The chemical nature of the electrophilic warhead (e.g., sulfonyl fluoride) is modified to control its reaction rate. | Achieves a balance where the probe is reactive enough to label its target but stable enough to avoid non-specific reactions. | tandfonline.com, nih.gov |

Research into Antibacterial Agents

Investigation of Sulfonyl Fluorides as Novel Pharmacophores

Research has identified certain aromatic sulfonyl fluorides as a novel class of pharmacophores with significant antibacterial activity, including against drug-resistant pathogens. sigmaaldrich.comsigmaaldrich.com A key finding in this area is the remarkable antibacterial efficacy of aromatic sulfonyl fluorides that possess a nitro group in the ortho position to the sulfonyl fluoride moiety. sigmaaldrich.com These ortho-nitro sulfonyl fluorides have demonstrated activity against both Gram-negative and Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa. sigmaaldrich.comsigmaaldrich.com

The sulfonyl fluoride group itself is considered a promising electrophile for the development of covalent inhibitors, which can offer advantages such as prolonged duration of action. sigmaaldrich.com The reactivity of the sulfonyl fluoride can be tuned by the substitution pattern on the aromatic ring, influencing its interaction with biological targets. While specific studies on the antibacterial properties of 4-(acetylamino)benzenesulfonyl fluoride are not extensively documented in publicly available research, its structural feature as an aromatic sulfonyl fluoride places it within a class of compounds of interest for antibacterial discovery. The acetylamino group at the para-position would modulate the electronic properties of the sulfonyl fluoride group, potentially influencing its reactivity and selectivity towards bacterial protein targets.

Structure-Activity Relationships in Antibacterial Efficacy

Structure-activity relationship (SAR) studies have been crucial in elucidating the features necessary for the antibacterial activity of sulfonyl fluoride-containing compounds. A pivotal discovery has been the positional importance of substituents on the aromatic ring. For instance, in the case of nitro-substituted benzenesulfonyl fluorides, the antibacterial activity is critically dependent on the ortho-positioning of the nitro group. sigmaaldrich.com When the nitro group is moved to the meta or para position, the antibacterial activity against E. coli is lost. sigmaaldrich.com

Furthermore, the nature of the electrophilic group is vital. Replacing the sulfonyl fluoride with a sulfonyl chloride or an epoxide group, even while maintaining the ortho-nitro configuration, resulted in a loss of antibacterial activity. sigmaaldrich.com This highlights the specific role of the sulfonyl fluoride moiety in the observed antibacterial effect.

The following table summarizes the antibacterial activity of selected sulfonyl fluoride derivatives, illustrating key structure-activity relationships.

| Compound Name | Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl fluoride |  | E. coli | Data not specified in search results |

| 2-Nitrothiophene-3-sulfonyl fluoride |  | E. coli | 0.66 sigmaaldrich.com |

| 3-Nitrobenzenesulfonyl fluoride |  | E. coli | Inactive sigmaaldrich.com |

| 4-Nitrobenzenesulfonyl fluoride |  | E. coli | Inactive sigmaaldrich.com |

Studies in Biosensor Development

While direct applications of 4-(acetylamino)benzenesulfonyl fluoride in biosensor development are not prominently reported, the chemical properties of sulfonyl fluorides suggest their potential utility in this field. Biosensors often rely on the specific interaction between a biological recognition element and an analyte, which is then converted into a measurable signal. The development of novel chemical probes that can be incorporated into biosensor design is an active area of research.

Sulfonyl fluorides are known to act as covalent modifiers of proteins, reacting with nucleophilic amino acid residues such as serine, tyrosine, and lysine (B10760008). This reactivity could be harnessed in the design of activity-based biosensors. For example, a molecule like 4-(acetylamino)benzenesulfonyl fluoride could potentially be functionalized with a reporter molecule, such as a fluorophore or a redox-active moiety. The resulting conjugate could then be used to covalently label a target protein. A change in the reporter's signal upon binding and covalent modification of the protein could form the basis of a detection method.

The development of such a biosensor would depend on the specific reactivity of the sulfonyl fluoride probe towards a target protein of interest and the ability to produce a measurable change in signal upon that interaction. The acetylamino group in 4-(acetylamino)benzenesulfonyl fluoride could be modified to attach different linker or reporter groups, offering a modular approach to designing specific biosensor probes.

Applications in Proteomics and Protein Purification

The reactive nature of the sulfonyl fluoride group has made it a valuable tool in the fields of proteomics and protein purification.

In proteomics, sulfonyl fluoride-containing molecules are utilized as activity-based probes for the profiling of enzyme activities directly in complex biological samples. These probes covalently bind to the active site of specific enzymes, allowing for their enrichment and identification by mass spectrometry. For instance, sulfonyl fluoride probes have been successfully used to label and identify functional tyrosine residues in glutathione (B108866) transferases and to profile fatty acid-associated proteins. sigmaaldrich.com

In the context of protein purification, the prevention of proteolytic degradation is crucial for obtaining intact and functional proteins. Sulfonyl fluorides are a key component of many protease inhibitor cocktails. A well-known example is Phenylmethylsulfonyl fluoride (PMSF), which is widely used to inhibit serine proteases during cell lysis and protein extraction. Another related compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), is also a commonly used irreversible serine protease inhibitor. These inhibitors work by covalently modifying the active site serine residue of the proteases, thereby inactivating them.

While direct use of 4-(acetylamino)benzenesulfonyl fluoride as a standalone inhibitor in protein purification is not widely documented, its sulfonyl fluoride moiety makes it a potential building block for creating more complex and selective protease inhibitors or activity-based probes for proteomics. The acetylamino group provides a handle for further chemical modification, allowing for the attachment of affinity tags or reporter groups. sigmaaldrich.com

| Compound Name | Application | Target Proteins |

|---|---|---|

| Phenylmethylsulfonyl fluoride (PMSF) | Protease Inhibitor in Protein Purification | Serine Proteases |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Protease Inhibitor in Protein Purification | Serine Proteases |

| Fatty Acyl Sulfonyl Fluoride Probes | Activity-Based Probes in Proteomics | Fatty Acid-Associated Proteins |

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 4-(acetylamino)benzenesulfonyl fluoride (B91410), docking studies are instrumental in elucidating its potential as a covalent or non-covalent inhibitor. The sulfonyl fluoride (-SO₂F) moiety is a key functional group known as a warhead, capable of forming stable covalent bonds with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, or histidine within a protein's binding site. nih.gov

Docking simulations can model how 4-(acetylamino)benzenesulfonyl fluoride fits into the active site of various enzymes. For instance, in studies of related sulfonamide derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases, docking revealed specific binding modes. nih.govnih.gov These studies show that the ligand can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Interactions typically involve hydrogen bonds formed by the sulfonamide group and π-π stacking from the benzene (B151609) ring with aromatic residues like tryptophan. nih.gov

The primary goal of docking this compound is often to assess its potential as a covalent inhibitor. nih.gov By placing the molecule in the binding pocket of a target protein, researchers can measure the distance and orientation between the sulfur atom of the sulfonyl fluoride and a target nucleophilic residue. An ideal pose would position the warhead for a subsequent covalent reaction. nih.gov

| Protein Target Class | Key Interacting Residues (Examples) | Type of Interaction |

| Kinases | Lysine, Cysteine | Covalent Bonding, Hydrogen Bonds |

| Proteases | Serine, Histidine | Covalent Bonding, Hydrogen Bonds |

| Cholinesterases | Tryptophan, Tyrosine | π-π Stacking, Hydrogen Bonds nih.gov |

| XIAP BIR3 domain | Lysine nih.gov | Covalent Bonding |

This table represents typical interactions for sulfonamide-based compounds in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of compounds related to 4-(acetylamino)benzenesulfonyl fluoride, a QSAR model can be developed to predict their efficacy for a specific biological target, thereby guiding the synthesis of new, more potent analogues. nih.gov

The process involves several stages:

Data Set Preparation : A collection of molecules structurally similar to 4-(acetylamino)benzenesulfonyl fluoride with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. nih.gov

Descriptor Calculation : Various physicochemical and structural properties, known as molecular descriptors, are calculated for each molecule. These can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.govresearchgate.net

Model Building : Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity. nih.govresearchgate.net

Validation : The model's predictive power is rigorously tested to ensure its reliability. nih.gov

For sulfonamide-containing compounds, descriptors related to electronic properties (atomic charges, HOMO/LUMO energies), hydrophobicity (logP), and steric factors (radius of gyration) are often found to be significant. researchgate.netwalisongo.ac.id A QSAR model might reveal, for example, that increasing the electron-withdrawing nature of a substituent at a certain position enhances activity.

| Descriptor Type | Examples | Significance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Net Charges walisongo.ac.id | Governs reaction mechanisms and electrostatic interactions. |

| Hydrophobic | LogP (Partition Coefficient) researchgate.netwalisongo.ac.id | Influences how the compound crosses cell membranes and interacts with hydrophobic pockets. |

| Steric/Topological | Molecular Weight, Radius of Gyration, Surface Area researchgate.netwalisongo.ac.id | Defines the size and shape of the molecule, affecting its fit into a binding site. |

| Thermodynamic | Hydration Energy walisongo.ac.id | Relates to the solubility and desolvation cost upon binding. |

This table lists common descriptors used in QSAR models for drug-like molecules.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (ADMET)

ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These in silico predictions are vital for weeding out candidates with poor pharmacokinetic profiles early in the drug discovery process. For 4-(acetylamino)benzenesulfonyl fluoride, various online servers and software (e.g., pkCSM, SwissADME, PreADMET) can generate a comprehensive ADMET profile. nih.govresearchgate.net

Key predicted parameters include:

Absorption : Intestinal absorption, Caco-2 cell permeability (an in vitro model for the gut wall), and skin permeability are estimated. nih.govresearchgate.net

Distribution : Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body. researchgate.net

Metabolism : The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to adverse drug-drug interactions. nih.gov

Excretion : Parameters related to clearance and half-life can be estimated.

Toxicity : Potential for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are assessed. nih.gov